molecular formula C12H17NO4S B556396 (2S,3S)-2-acetamido-3-methylpentanamide CAS No. 56711-06-9

(2S,3S)-2-acetamido-3-methylpentanamide

Cat. No.: B556396
CAS No.: 56711-06-9
M. Wt: 172.22 g/mol
InChI Key: OJLISTAWQHSIHL-VIFPVBQESA-N
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Description

(2S,3S)-2-acetamido-3-methylpentanamide, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

(2S,3S)-2-acetamido-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBXRBMLCXMBBM-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426217
Record name N~2~-Acetyl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56711-06-9
Record name N~2~-Acetyl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of studying the heat capacity of N-acetyl-L-isoleucine amide?

A1: Understanding the heat capacity of a substance like N-acetyl-L-isoleucine amide provides fundamental thermodynamic data. This data is essential for various applications, including:

  • Predicting stability: Heat capacity data helps determine how a substance behaves at different temperatures, crucial for storage and processing. []
  • Understanding phase transitions: The research uses heat capacity measurements to investigate the melting point and other phase changes of N-acetyl-L-isoleucine amide. []
  • Developing thermodynamic models: Accurate heat capacity data is vital for creating models that predict the behavior of substances in various chemical and physical processes. []

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